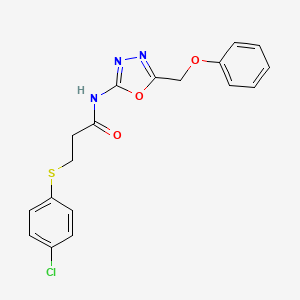
3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family and is known for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
Novel Indole-Based Hybrid Oxadiazole Scaffolds : Research has shown the synthesis of novel indole-based oxadiazole scaffolds with substituted-phenylbutanamides, demonstrating potent inhibitory potential against the urease enzyme. These compounds were suggested as valuable in therapeutic agent design due to their competitive inhibition kinetics and mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Molecular Docking and Quantum Chemical Calculations : Another study focused on the molecular structure, spectroscopic data, and biological effects based on molecular docking predictions of a compound with a similar structure, indicating its potential for biological applications (Viji et al., 2020).
Antimicrobial Properties
Arylsubstituted Halogen(thiocyanato)amides : The synthesis and testing of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments for antimicrobial properties were explored. Compounds synthesized through this route showed antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Potential Drug Candidate for Alzheimer’s Disease : A study synthesized N-substituted derivatives of a related compound to evaluate as new drug candidates for Alzheimer’s disease, highlighting the potential of these compounds in therapeutic applications due to their enzyme inhibition activity and low hemolytic activity (Rehman et al., 2018).
Anticancer and Antimicrobial Agents
Synthesis of Formazans from Mannich Base : The formation of formazans from a Mannich base related to 1,3,4-thiadiazole as antimicrobial agents was investigated, with the compounds showing moderate antimicrobial activity, suggesting their utility in this domain (Sah et al., 2014).
Synthesis and Antimicrobial Evaluation : Another study synthesized 1,3,4-oxadiazole bearing Schiff base moiety and evaluated these compounds for antibacterial and antifungal activities. The results indicated that these compounds possess antimicrobial potency, underscoring the potential of oxadiazole derivatives in developing new antimicrobial agents (Kapadiya et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-6-8-15(9-7-13)26-11-10-16(23)20-18-22-21-17(25-18)12-24-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFHASBOUYAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)
![N-(4-ethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2800548.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)
![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)
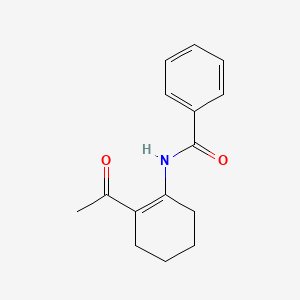

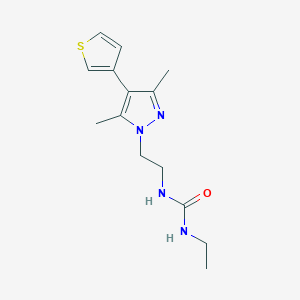
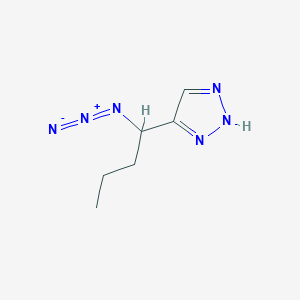

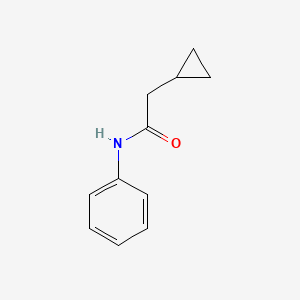
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)